molecular formula C16H14F3NO4 B12175141 N-cyclopropyl-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide

N-cyclopropyl-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide

Cat. No.: B12175141
M. Wt: 341.28 g/mol
InChI Key: JLPZHWUGVIXHCM-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide: is a synthetic organic compound characterized by its unique molecular structure, which includes a cyclopropyl group, a trifluoromethoxyphenoxy moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling factors such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-cyclopropyl-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its potential as a pharmacophore makes it a candidate for drug discovery and development.

Medicine: In medicine, this compound may be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry: In industry, this compound may be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

  • N-cyclopropyl-5-[(4-fluorophenoxy)methyl]-2-furamide
  • N-cyclopropyl-4-[6-(2,3-difluoro-4-methoxy-phenoxy)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methyl-benzamide

Uniqueness: N-cyclopropyl-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for exploring new chemical reactions and developing novel materials with enhanced performance.

Properties

Molecular Formula

C16H14F3NO4

Molecular Weight

341.28 g/mol

IUPAC Name

N-cyclopropyl-5-[[4-(trifluoromethoxy)phenoxy]methyl]furan-2-carboxamide

InChI

InChI=1S/C16H14F3NO4/c17-16(18,19)24-12-5-3-11(4-6-12)22-9-13-7-8-14(23-13)15(21)20-10-1-2-10/h3-8,10H,1-2,9H2,(H,20,21)

InChI Key

JLPZHWUGVIXHCM-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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